Ethyl (5,6-dimethylpyridin-3-YL)acetate
Description
Ethyl (5,6-dimethylpyridin-3-YL)acetate is a pyridine-derived ester featuring a 5,6-dimethyl-substituted pyridine ring with an ethyl acetate group at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive pyridine derivatives, which often exhibit antimicrobial, anti-inflammatory, or receptor-modulating properties. The methyl groups at positions 5 and 6 likely enhance lipophilicity and steric effects, while the ester moiety provides a site for metabolic transformation or further synthetic modification.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(5,6-dimethylpyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-8(2)9(3)12-7-10/h5,7H,4,6H2,1-3H3 |
InChI Key |
BXCLUIQPIMIUOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (5,6-dimethylpyridin-3-YL)acetate can be synthesized through the esterification reaction between 5,6-dimethylpyridin-3-ylacetic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5,6-dimethylpyridin-3-YL)acetate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 5,6-dimethylpyridin-3-ylacetic acid and ethanol.
Reduction: 5,6-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl (5,6-dimethylpyridin-3-YL)acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a solvent and intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (5,6-dimethylpyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications and Gaps
Further studies comparing pyridine and pyrimidine analogs are needed to elucidate:
- Bioactivity : Impact of core heterocycle and substituents on target engagement (e.g., kinase inhibition).
- ADMET Profiles : Role of methyl vs. sulfur-containing groups in bioavailability and toxicity.
Conclusion this compound occupies a unique niche among heterocyclic esters, with its pyridine core and dimethyl substitution distinguishing it from sulfur-containing pyrimidine derivatives like the compound in . Systematic comparisons of such analogs are critical for rational drug design and material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
